molecular formula C11H5F5O2 B5505391 2-(pentafluoroethyl)-4H-chromen-4-one

2-(pentafluoroethyl)-4H-chromen-4-one

Cat. No.: B5505391
M. Wt: 264.15 g/mol
InChI Key: BLZJMVWZHYXCQA-UHFFFAOYSA-N
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Description

2-(Pentafluoroethyl)-4H-chromen-4-one is a fluorinated derivative of the 4H-chromen-4-one (chromone) scaffold, characterized by a pentafluoroethyl (-C₂F₅) substituent at the 2-position. Chromones are heterocyclic compounds with a benzopyran-4-one core, widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The pentafluoroethyl group introduces strong electron-withdrawing effects and high lipophilicity, which can enhance metabolic stability and influence target binding through halogen interactions .

Properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5O2/c12-10(13,11(14,15)16)9-5-7(17)6-3-1-2-4-8(6)18-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZJMVWZHYXCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Effects on Electronic and Physical Properties

The biological and chemical behavior of chromone derivatives is heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Substituent(s) Key Properties Reference(s)
2-(Pentafluoroethyl)-4H-chromen-4-one -C₂F₅ (2-position) High electronegativity, strong electron-withdrawing effect, enhanced lipophilicity. Potential for halogen bonding with biological targets.
2-(4-Fluorophenyl)-4H-chromen-4-one -C₆H₄F (2-position) Moderate electron-withdrawing effect from fluorine. Demonstrates cytotoxicity against A549 lung cancer cells (IC₅₀ = 12.3 µM) .
2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one -SO₂CH₃ (2-position) Polar sulfonyl group increases solubility in aqueous media. Used in studies of β-glucuronidase inhibition (IC₅₀ = 1.8 µM) .
2-(2-Phenylethyl)-4H-chromen-4-one -CH₂CH₂C₆H₅ (2-position) Lipophilic alkyl chain enhances membrane permeability. Isolated from Aquilaria species; exhibits anti-inflammatory activity .
7-Hydroxy-6-methoxy-2-(4-methylphenyl)-4H-chromen-4-one -OH (7-position), -OCH₃ (6-position), -C₆H₄CH₃ (2-position) Hydroxy and methoxy groups improve antioxidant activity via radical scavenging. Methylphenyl enhances metabolic stability .

Key Observations :

  • Electron-withdrawing groups (e.g., -C₂F₅, -SO₂CH₃) improve enzyme inhibition (e.g., β-glucuronidase) by stabilizing charge interactions .
  • Lipophilic substituents (e.g., -C₂F₅, -CH₂CH₂C₆H₅) enhance bioavailability but may reduce aqueous solubility .
  • Hydroxy/methoxy groups increase antioxidant capacity but introduce metabolic liabilities (e.g., glucuronidation) .
Enzyme Inhibition
  • β-Glucuronidase Inhibition : this compound is hypothesized to exhibit potent inhibition due to fluorine’s electronegativity, similar to oxadiazole hybrids (IC₅₀ = 0.8–1.8 µM) .
  • Acetylcholinesterase (AChE) Inhibition : Styryl-substituted chromones (e.g., 2-styryl-4H-chromen-4-one derivatives) show dual AChE and Aβ aggregation inhibition, a property less explored in fluorinated analogues .
Anticancer Activity
  • Fluorophenyl derivatives : Exhibit moderate cytotoxicity against lung cancer cells (A549, IC₅₀ = 12.3 µM) .
  • Sulfonyl derivatives: Limited direct anticancer data, but structural analogs show promise in apoptosis induction .
Antimicrobial Activity
  • Oxadiazole hybrids : Broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) .
  • Natural chromones (e.g., 2-phenylethyl derivatives): Display antifungal and antibacterial effects, likely due to membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pentafluoroethyl)-4H-chromen-4-one
Reactant of Route 2
2-(pentafluoroethyl)-4H-chromen-4-one

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